molecular formula C11H17N3O2 B7054757 N-(2-ethylpyrimidin-5-yl)-3-methoxy-2-methylpropanamide

N-(2-ethylpyrimidin-5-yl)-3-methoxy-2-methylpropanamide

Cat. No.: B7054757
M. Wt: 223.27 g/mol
InChI Key: IPJKNMNMCLJYAU-UHFFFAOYSA-N
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Description

N-(2-ethylpyrimidin-5-yl)-3-methoxy-2-methylpropanamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their significant biological and therapeutic properties

Preparation Methods

The synthesis of N-(2-ethylpyrimidin-5-yl)-3-methoxy-2-methylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyrimidine-5-carboxylic acid with 3-methoxy-2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .

Chemical Reactions Analysis

N-(2-ethylpyrimidin-5-yl)-3-methoxy-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent acids and amines.

Scientific Research Applications

N-(2-ethylpyrimidin-5-yl)-3-methoxy-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethylpyrimidin-5-yl)-3-methoxy-2-methylpropanamide involves its interaction with specific molecular targets. In medicinal chemistry, pyrimidine derivatives are known to inhibit enzymes or receptors involved in various biological pathways. For example, they can inhibit kinases, which play a crucial role in cell signaling and cancer progression. The compound’s structure allows it to bind to the active site of the target enzyme or receptor, thereby blocking its activity and leading to therapeutic effects .

Comparison with Similar Compounds

N-(2-ethylpyrimidin-5-yl)-3-methoxy-2-methylpropanamide can be compared with other pyrimidine derivatives such as:

This compound stands out due to its unique combination of substituents, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

N-(2-ethylpyrimidin-5-yl)-3-methoxy-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-4-10-12-5-9(6-13-10)14-11(15)8(2)7-16-3/h5-6,8H,4,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJKNMNMCLJYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)NC(=O)C(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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